贝美酸

概述

科学研究应用

贝美普酸在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。

化学: 在化学领域,贝美普酸用作研究酶抑制和胆固醇生物合成途径的模型化合物。 其独特的结构和作用机制使其成为研究脂质代谢的有意思的课题 .

生物学: 在生物学研究中,贝美普酸用于研究降低胆固醇药物对细胞过程的影响。 它有助于了解胆固醇在细胞膜完整性和功能中的作用 .

医学: 在医学上,贝美普酸用于治疗高胆固醇血症并降低心血管事件的风险。 临床试验表明其在降低低密度脂蛋白胆固醇水平方面的功效,使其成为降低脂质疗法的宝贵补充 .

工业: 在制药行业,贝美普酸用于开发用于胆固醇管理的联合疗法。 它经常与其他降低脂质的药物结合使用,以增强治疗效果 .

作用机制

生化分析

Biochemical Properties

Bempedoic acid interacts with several enzymes and proteins within the body. It is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor . The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite . ATP lyase plays an important part of cholesterol synthesis .

Cellular Effects

Bempedoic acid has significant effects on various types of cells and cellular processes. It catalyzes a key step in fatty acid/sterol synthesis important for cell proliferation . It also activates AMPK, a pivotal kinase that controls energy homeostasis and inflammation at the whole organism level .

Molecular Mechanism

Bempedoic acid exerts its effects at the molecular level through several mechanisms. It inhibits hepatic ATP-citrate lyase (ACLY), an enzyme that regulates the flow of extra-mitochondrial citrate in the synthesis of lipids . It also upregulates the AMP-activated protein kinase (AMPK), a pivotal kinase that controls energy homeostasis and inflammation at the whole organism level .

Temporal Effects in Laboratory Settings

In clinical trials, bempedoic acid has shown to reduce LDL-C, total cholesterol, Apo-B lipoprotein, and high-sensitivity CRP at 12 weeks . It was associated with a higher risk of gout .

Dosage Effects in Animal Models

In high-fat diet-fed large animal models of familial hypercholesterolemia, the treatment with bempedoic acid reduced plasma cholesterol and LDL-C and hampered the development of coronary and aortic atherosclerosis .

Metabolic Pathways

Bempedoic acid is involved in the cholesterol biosynthesis pathway. It inhibits the enzyme adenosine triphosphate (ATP)-citrate lyase, which lies two steps upstream from β-hydroxy β-methylglutaryl-CoA reductase in the cholesterol biosynthesis pathway .

Transport and Distribution

Bempedoic acid is rapidly absorbed in the small intestine . The apparent volume of distribution of bempedoic acid is about 18L . The plasma protein binding of bempedoic acid and its metabolites is about 99% .

Subcellular Localization

Bempedoic acid is a prodrug. It is activated to the thioester with coenzyme A by the enzyme SLC27A2 in the liver . The activated substance inhibits ATP citrate lyase, which is involved in the liver’s biosynthesis of cholesterol upstream of HMG-CoA reductase, the enzyme that is blocked by statins .

准备方法

合成路线和反应条件: 贝美普酸的合成涉及多个步骤,从容易获得的原料开始。一种常见的方法涉及将前体化合物还原以获得所需产物。 例如,将具有式 I 的化合物还原以获得化合物 II,然后将其水解以生成贝美普酸 . 另一种方法涉及使用硼氢化钠作为还原剂,然后进行纯化步骤以实现高纯度 .

工业生产方法: 贝美普酸的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程可能包括结晶、过滤和干燥等步骤,以获得适合药物使用的最终产品形式 .

化学反应分析

反应类型: 贝美普酸会发生各种化学反应,包括氧化、还原和取代。这些反应对于其合成和修饰至关重要。

常见试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂来氧化前体化合物,形成贝美普酸。

还原: 硼氢化钠通常用作贝美普酸合成中的还原剂.

取代: 取代反应可能涉及使用卤化剂或其他亲电试剂将官能团引入分子中。

相似化合物的比较

贝美普酸经常与他汀类药物和依折麦布等其他降低脂质的药物进行比较。

类似化合物:

独特性: 贝美普酸独特的靶向腺苷三磷酸-柠檬酸裂解酶的作用机制使其与其他降低脂质的药物区分开来。 这使其成为需要额外降低胆固醇或无法耐受其他药物的患者的宝贵选择 .

属性

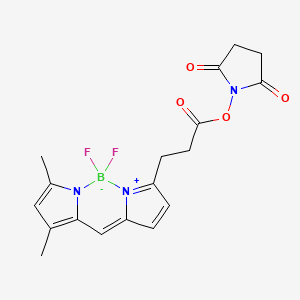

IUPAC Name |

8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHMLYSLQUKXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027952 | |

| Record name | Bempedoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Normally, LDL cholesterol is produced in the liver and circulates in the blood. When the blood becomes saturated, excess LDL deposits in blood vessels including the coronary arteries, increasing the risk of cardiovascular events. Bempedoic acid is a prodrug that requires activation in the liver. The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite. ATP lyase (also known as ATP synthase) plays an important part of cholesterol synthesis. BETC-1002-CoA directly inhibits this enzyme after the parent drug is activated in the liver by coenzyme A (CoA). This inhibition leads to upregulation of the LDL cholesterol receptor, reducing serum LDL-C via increased uptake and LDL clearance in the liver. By the above mechanisms, bempedoic acid causes a total decrease of circulating LDL-C that normally damages blood vessels and leads to atherosclerosis. Lastly, ETC-1002 activates AMP-activated protein kinase (AMPK) in rodents, which inhibits the synthesis of cholesterol via the inhibition of HMG-CoA reductase. The relevance of this to humans is unknown. | |

| Record name | Bempedoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

738606-46-7 | |

| Record name | ETC 1002 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738606-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bempedoic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0738606467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bempedoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bempedoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMPEDOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJ6Z6Q368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

87-92 | |

| Record name | Bempedoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bempedoic acid?

A1: Bempedoic acid is a prodrug that is converted to its active form in the liver. This active form then inhibits ATP citrate lyase (ACLY), an enzyme involved in cholesterol biosynthesis. [, , , , , ]

Q2: How does ACLY inhibition affect cholesterol levels?

A2: ACLY inhibition reduces the production of acetyl-CoA, a key precursor for both cholesterol and fatty acid synthesis. This leads to a decrease in cholesterol synthesis within the liver. [, , , , ]

Q3: Does bempedoic acid impact LDL receptor expression?

A3: Yes, bempedoic acid treatment has been shown to upregulate hepatic LDL receptor expression. This upregulation enhances the clearance of LDL cholesterol from the bloodstream, contributing to its cholesterol-lowering effect. [, , , , ]

Q4: Does bempedoic acid affect other metabolic pathways?

A4: Research suggests that bempedoic acid may also activate AMP-activated protein kinase (AMPK), leading to potential benefits in glucose metabolism and inflammation reduction. [, , , ]

Q5: What is the molecular formula and weight of bempedoic acid?

A5: Bempedoic acid has the molecular formula C19H36O4 and a molecular weight of 328.49 g/mol.

Q6: Have any computational studies been conducted on bempedoic acid?

A6: While the provided articles don't delve into specific computational models, they mention the use of Mendelian randomization studies to validate ACLY inhibition as a target for LDL-C lowering and atheroprotection. [, , ]

Q7: How is bempedoic acid formulated to improve its bioavailability?

A7: Bempedoic acid is formulated as an oral tablet. Specific details about its formulation strategy to enhance bioavailability are not provided in the articles.

Q8: What is the absorption profile of bempedoic acid?

A8: Bempedoic acid is readily absorbed after oral administration, reaching peak plasma concentrations within a median time of 3.5 hours. [, ]

Q9: Is food intake a factor in bempedoic acid absorption?

A9: Bempedoic acid can be taken without regard to food, as it does not significantly affect its absorption. [, ]

Q10: How is bempedoic acid metabolized in the body?

A10: Bempedoic acid undergoes extensive metabolism, primarily through uridine 5′-diphosphate glucuronosyltransferases (UGTs). [, , ]

Q11: What are the primary metabolites of bempedoic acid?

A11: Major metabolites include bempedoic acid glucuronide (M6), a reversible keto metabolite (ESP15228, M7), and their respective glucuronides. Other metabolites, such as a carboxylic acid metabolite (M2a) and a taurine conjugate (M2c), are found primarily in feces. []

Q12: How is bempedoic acid eliminated from the body?

A12: Bempedoic acid is predominantly cleared through metabolism, with a smaller portion excreted unchanged. The majority of the drug and its metabolites are eliminated in urine (62.1% of dose) and feces (25.4% of dose). [, ]

Q13: What is the efficacy of bempedoic acid in lowering LDL cholesterol?

A14: Clinical trials show that bempedoic acid can reduce LDL cholesterol levels by 15% to 25% as monotherapy. [, , , ]

Q14: How does the efficacy of bempedoic acid compare to other lipid-lowering therapies?

A15: Bempedoic acid, when combined with ezetimibe, can lower LDL-C levels comparably to moderate-intensity statins, achieving reductions of approximately 38%. [, ]

Q15: Has bempedoic acid been studied in specific patient populations?

A16: Yes, clinical trials have investigated its efficacy and safety in patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, statin intolerance, and metabolic syndrome. [, , , , , , , ]

Q16: Are there any preclinical studies supporting the efficacy of bempedoic acid?

A17: Yes, preclinical studies in apolipoprotein E-deficient mice and LDL receptor-deficient mice demonstrated that bempedoic acid reduces LDL-C and attenuates atherosclerosis. []

Q17: What is the overall safety profile of bempedoic acid?

A18: Bempedoic acid has been generally well-tolerated in clinical trials. [, , , ]

Q18: Are there any notable adverse events associated with bempedoic acid?

A19: Clinical trials have reported a slight increase in gout attacks, primarily in patients with pre-existing hyperuricemia. Increases in serum uric acid, cholelithiasis (gallstones), and small increases in serum creatinine and liver enzyme levels have also been observed. [, , ]

Q19: Does bempedoic acid carry a risk of muscle-related adverse events, like some statins?

A20: Bempedoic acid is not metabolized to its active form in skeletal muscle, and clinical trials have shown a low incidence of muscle-related adverse events, including myalgia. [, , , ]

Q20: What are the alternatives to bempedoic acid for lowering LDL cholesterol?

A23: Alternatives include statins, ezetimibe, and PCSK9 inhibitors. The choice of treatment depends on individual patient factors and risk levels. [, , , , ]

Q21: When was bempedoic acid approved for medical use?

A24: Bempedoic acid was approved by the US Food and Drug Administration (FDA) in 2020. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)

![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)

![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)

![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)